N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide
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Overview
Description
N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide is a complex organic compound that features an imidazole ring, a hexyl chain, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The hexyl chain can be introduced through nucleophilic substitution reactions, where a halogenated hexane reacts with the imidazole derivative . The final step involves the formation of the benzamide group through an amidation reaction, where the amine group of the hexyl-imidazole compound reacts with benzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hexyl chain can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted hexyl-imidazole derivatives.
Scientific Research Applications
N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical pathways . The benzamide group can interact with proteins and enzymes, potentially inhibiting their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Shares the imidazole ring but lacks the hexyl chain and benzamide group.
Methyl 4-(1H-imidazol-1-yl)benzoate: Contains the imidazole ring and a benzene ring but differs in the ester group.
4-(1H-benzo[d]imidazol-2-yl)aniline: Features a benzimidazole ring and an aniline group.
Uniqueness
N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide is unique due to its combination of an imidazole ring, a hexyl chain, and a benzamide group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
88138-20-9 |
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Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(6-imidazol-1-ylhexoxy)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-19-17-21(28-16-8-3-2-7-14-26-15-13-24-18-26)11-12-22(19)25-23(27)20-9-5-4-6-10-20/h4-6,9-13,15,17-18H,2-3,7-8,14,16H2,1H3,(H,25,27) |
InChI Key |
YHYMJJKSVKXESX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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